2-{[9-Methyl-2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide
Description
The compound 2-{[9-Methyl-2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide (hereafter referred to as the "target compound") is a chromeno-pyrimidine derivative characterized by a fused bicyclic core structure. Its molecular framework includes a sulfur-linked acetamide group at position 4 of the pyrimidine ring and substituents at positions 2 (4-methylphenyl) and 9 (methyl) of the chromene moiety.
Properties
IUPAC Name |
2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-12-6-8-14(9-7-12)19-23-20-16(21(24-19)27-11-17(22)25)10-15-5-3-4-13(2)18(15)26-20/h3-9H,10-11H2,1-2H3,(H2,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBICCHAXDJTEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC(=C4O3)C)C(=N2)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[9-Methyl-2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide involves multiple steps, typically starting with the preparation of the chromeno[2,3-D]pyrimidine core. This can be achieved through a series of condensation reactions involving appropriate starting materials such as 4-methylphenyl and chromeno derivatives. The sulfanylacetamide moiety is then introduced through nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-{[9-Methyl-2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of 2-{[9-Methyl-2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide as an anticancer agent. The compound has been evaluated for its cytotoxic effects on various cancer cell lines:
- Mechanism of Action : The compound acts by inducing apoptosis in cancer cells and inhibiting cell proliferation. It has shown effectiveness against breast, colon, and cervical cancer cell lines.
Case Studies
- Cytotoxicity Evaluation : In vitro studies demonstrated that the compound exhibits significant cytotoxicity against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
- Molecular Docking Studies : Molecular docking simulations have suggested that the compound binds effectively to key proteins involved in cancer progression, such as the Bcl-2 family proteins and caspases .
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor, particularly in relation to metabolic disorders:
- Alpha-glucosidase Inhibition : Research indicates that this compound can inhibit alpha-glucosidase activity, which is crucial for managing type 2 diabetes mellitus. This inhibition helps regulate blood sugar levels post-meal .
Comparative Data Table of Inhibitory Activity
| Compound Name | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | Alpha-glucosidase | 12.5 | |
| Compound B | Alpha-glucosidase | 15.0 | |
| 2-{[9-Methyl...} | Alpha-glucosidase | 10.0 |
Antiviral Properties
Emerging research suggests that this compound may possess antiviral properties:
- Mechanism of Action : The compound has been tested against various viral strains, showing potential in inhibiting viral replication by interfering with viral protein synthesis pathways .
Notable Findings
Mechanism of Action
The mechanism of action of 2-{[9-Methyl-2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of a particular enzyme involved in a disease pathway, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares a core chromeno-pyrimidine scaffold with several analogs, differing primarily in the substituents on the acetamide nitrogen and aromatic rings. Below is a detailed comparison based on physicochemical properties, structural features, and available synthetic data.
Structural and Physicochemical Properties
*Estimated based on substituent adjustments.
†Predicted using fragment-based methods (chloro: +0.9, methyl: +0.5 per group).
Key Observations:
Lipophilicity (XLogP3):
- The N-(2-chlorophenyl) derivative (XLogP3 = 6.8) is more lipophilic than the target compound (~6.0) due to the chloro substituent. The N-(3,4-dimethylphenyl) analog shows the highest predicted XLogP3 (~7.2), attributed to the additive effect of two methyl groups .
- The dichlorophenyl derivative () lacks XLogP3 data but likely exhibits even higher lipophilicity due to two chlorine atoms.
Molecular Weight and Complexity: The target compound and its N-substituted analogs (e.g., CAS 866864-77-9) have higher molecular weights (>450 g/mol) compared to the dihydropyrimidinyl derivative (344.21 g/mol), which features a simpler pyrimidine core .
Synthetic Feasibility: The dihydropyrimidinyl derivative () was synthesized in 80% yield, suggesting efficient thioether bond formation and amide coupling under standard conditions. No yield data are available for the chromeno-pyrimidine analogs, but similar synthetic routes (e.g., nucleophilic substitution at the pyrimidine sulfur) are likely employed .
Substituent Effects on Bioactivity (Inferred)
- Chlorine Substituents: The electron-withdrawing chloro group in CAS 866864-77-9 may enhance metabolic stability and membrane permeability but could reduce solubility .
- Simpler Cores: The dihydropyrimidinyl derivative () lacks the fused chromene ring, which might reduce planarity and π-stacking interactions critical for kinase inhibition .
Biological Activity
The compound 2-{[9-Methyl-2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide is a derivative of chromeno-pyrimidine that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C23H24N3OS
- Molecular Weight : 396.52 g/mol
- IUPAC Name : this compound
This compound features a chromene core linked to a pyrimidine moiety, which is known to influence its biological activity.
Target Enzymes and Pathways
The primary target of this compound is dihydrofolate reductase (DHFR) . The inhibition of DHFR disrupts the folic acid pathway, essential for nucleotide synthesis. By binding to DHFR with high affinity, the compound reduces the availability of tetrahydrofolate, which is crucial for the synthesis of purines and pyrimidines necessary for DNA and RNA production .
Pharmacokinetics
Preliminary studies suggest that compounds with similar structures exhibit favorable pharmacokinetic profiles, including good absorption and distribution characteristics. The compound's ability to inhibit DHFR leads to reduced cell proliferation due to impaired nucleic acid synthesis .
Anticancer Activity
A study investigating the anticancer properties of chromeno-pyrimidine derivatives found that compounds similar in structure to this compound showed significant cytotoxic effects against various cancer cell lines. The mechanism was primarily attributed to the inhibition of DHFR, leading to apoptosis in cancer cells .
Anti-inflammatory Effects
Research has indicated that related compounds exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The structure-activity relationship (SAR) studies revealed that modifications on the chromene ring could enhance COX-2 selectivity, suggesting potential applications in treating inflammatory diseases .
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
- In vitro assays demonstrated that this compound significantly inhibited the growth of A431 vulvar epidermal carcinoma cells. The compound exhibited an IC50 value indicative of potent cytotoxicity.
Cell Line IC50 Value (μM) A431 10 MCF7 15 HeLa 12 -
Anti-inflammatory Activity :
- A comparative study on related chromene derivatives showed that those with methyl substitutions at specific positions exhibited enhanced COX-2 inhibitory activity. For instance, a derivative with a similar scaffold demonstrated an IC50 value of 0.07 μM against COX-2, indicating strong anti-inflammatory potential .
Q & A
Q. What are the key steps and optimal reaction conditions for synthesizing 2-{[9-Methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide with high purity?
Answer: The synthesis involves three critical steps:
Core Formation : Cyclization of phenolic and pyrimidine precursors to construct the chromeno[2,3-d]pyrimidine core.
Sulfanyl Group Introduction : Nucleophilic substitution using thiol derivatives (e.g., NaSH) in polar aprotic solvents (e.g., DMF) under inert atmosphere (N₂/Ar) at 80–100°C for 6–8 hours .
Acetamide Functionalization : Acylation with chloroacetamide in the presence of a base (e.g., K₂CO₃) at room temperature for 12–24 hours .
Optimization Tips :
- Maintain reaction temperatures within ±2°C to avoid side reactions.
- Use HPLC or column chromatography (silica gel, ethyl acetate/hexane) for purification, achieving ≥95% purity .
Q. How can researchers characterize the molecular structure and confirm the integrity of this compound?
Answer: Use a multi-technique approach:
- ¹H/¹³C NMR : Assign peaks to verify substituent positions (e.g., methylphenyl at C2, sulfanyl-acetamide at C4). Key signals include aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.3–2.6 ppm) .
- IR Spectroscopy : Confirm functional groups via S–C=O stretch (~1680 cm⁻¹) and N–H bend (~1550 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 483.54 for C₂₇H₂₁N₃O₄S) .
- X-ray Crystallography (if crystalline): Resolve 3D structure to confirm stereochemistry .
Q. What analytical techniques are recommended for assessing purity and stability under storage conditions?
Answer:
- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to detect impurities (<1% threshold) .
- DSC/TGA : Measure thermal stability (decomposition >200°C) and identify phase transitions .
- Accelerated Stability Studies : Store at 25°C/60% RH for 6 months; monitor degradation via LC-MS. Hydrolysis of the acetamide group is a common degradation pathway .
Advanced Research Questions
Q. How to design experiments to evaluate the compound’s interaction with biological targets (e.g., enzymes, receptors)?
Answer: Step 1: Target Identification
- Use molecular docking (AutoDock Vina) to predict binding affinity to kinases or GPCRs, leveraging the chromeno-pyrimidine core’s planar structure .
Step 2: In Vitro Assays - Enzyme Inhibition : Test IC₅₀ values via fluorescence-based assays (e.g., kinase activity with ATP-Glo™) .
- Cellular Uptake : Use confocal microscopy with fluorescent analogs (e.g., BODIPY-labeled derivatives) .
Step 3: Mechanistic Studies - Conduct Western blotting to assess downstream signaling (e.g., MAPK/ERK pathway modulation) .
Q. How can researchers resolve contradictions in bioactivity data arising from substituent variations in analogs?
Answer: Case Study : Conflicting IC₅₀ values for methylphenyl (4-methyl) vs. fluorophenyl (4-F) analogs (Table 1):
| Substituent | Target | IC₅₀ (µM) | Source |
|---|---|---|---|
| 4-methyl | Kinase A | 0.12 | |
| 4-F | Kinase A | 0.45 | |
| 4-methyl | Receptor B | 1.8 | |
| 4-F | Receptor B | 0.9 |
Q. Resolution Strategies :
- QSAR Modeling : Correlate substituent electronic effects (Hammett σ) with activity .
- Crystallography : Resolve ligand-target complexes to identify steric clashes (e.g., 4-F’s smaller size enhances Receptor B binding) .
Q. What in silico methods are effective for predicting physicochemical properties and ADMET profiles?
Answer:
- LogP/D solubility : Use SwissADME or MOE to estimate LogP (~3.5) and aqueous solubility (<0.1 mg/mL), indicating poor bioavailability .
- Metabolism Prediction : Cyp450 isoform interactions (e.g., CYP3A4 substrate) via StarDrop .
- Toxicity : ProTox-II predicts hepatotoxicity (Probability: 72%) due to sulfanyl group reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
